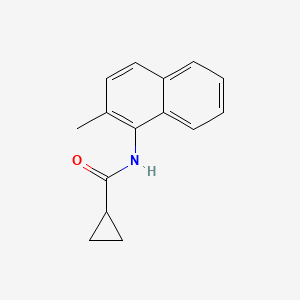

N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

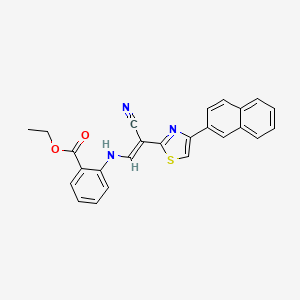

“N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide” is a chemical compound with the molecular formula C15H15NO and a molecular weight of 225.29 . It is available for research use and can be purchased from various suppliers .

Molecular Structure Analysis

The molecular structure of “N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide” can be represented by the SMILES stringCC1=C(C2=CC=CC=C2C=C1)NC(=O)C3CC3 . This string represents a 2D structure of the molecule and can be used to generate a 3D model.

Aplicaciones Científicas De Investigación

1. Powerful Ligands in Cu-Catalyzed Aryl Amination N-(naphthalen-1-yl)-N′-alkyl oxalamides, a class of compounds to which N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide belongs, have been proven to be powerful ligands . They enable a coupling reaction of (hetero)aryl iodides with primary amines to proceed at 50 °C with only 0.01 mol % of Cu2O and ligand . They also facilitate a coupling reaction of (hetero)aryl bromides with primary amines and ammonia at 80 °C .

Synthesis of (Hetero)Aryl Amines

These compounds are used in the synthesis of (hetero)aryl amines . This is a significant application as aryl amines are one of the most important classes of chemicals for both academics and industry . Their motifs are quite frequent in bioactive natural products and artificial compounds such as pharmaceuticals, agrochemicals, and material molecules .

Use in Organic Synthesis

Aryl amines often serve as valuable building blocks in organic synthesis . The use of N-(naphthalen-1-yl)-N′-alkyl oxalamides can make these processes more efficient and cost-effective .

High Turnover Reactions

One of the challenges in metal-catalyzed aryl amination reactions is achieving high turnovers . The use of N-(naphthalen-1-yl)-N′-alkyl oxalamides can help overcome this challenge, enabling reactions to proceed with low catalytic loadings of both copper catalysts and ligands .

5. Synthesis of Biheterocyclic Phosphonic α-Amino Esters N-(naphthalen-1-yl)-N′-alkyl oxalamides can be used in the synthesis of new biheterocyclic phosphonic α-amino esters . These compounds have a wide range of applications, including in medicine and agrochemistry .

Use in Click Chemistry

The compound naphthalen-2-yl 1- (benzamido (diethoxyphosphoryl)methyl)-1 H -1,2,3-triazole-4-carboxylate was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC) . This suggests that N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide could potentially be used in similar click chemistry reactions.

Propiedades

IUPAC Name |

N-(2-methylnaphthalen-1-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-6-7-11-4-2-3-5-13(11)14(10)16-15(17)12-8-9-12/h2-7,12H,8-9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRDMRGVAJYPCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2518137.png)

![2-(4-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2518140.png)

![2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2518144.png)

![4,5-Dichloro-6-methyl-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidine](/img/structure/B2518147.png)

![4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2518148.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518149.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2518150.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-pentylpiperazinyl)-1,3,7-trihydropuri ne-2,6-dione](/img/structure/B2518152.png)